N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-11-8-15(21-22(11)2)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKOPBUXYPTIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Furan-2-ylmethyl Intermediate: This step may involve the alkylation of furan with suitable reagents.
Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole, furan-2-ylmethyl, and pyrazole intermediates under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of benzothiazole compounds can possess varying degrees of antibacterial efficacy.
Case Studies :
- A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of benzothiazole derivatives, which included compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds demonstrated selective activity against Mycobacterium tuberculosis with IC50 values indicating potent inhibition of bacterial growth .
| Compound Name | IC50 (μM) | Target Bacteria |
|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis |
| Compound B | 2.18 | Mycobacterium tuberculosis |
Anti-Tubercular Properties
Overview : The compound has been investigated for its potential as an anti-tubercular agent. The structural features of this compound suggest favorable interactions with biological targets involved in the pathogenicity of Mycobacterium tuberculosis.
Research Findings :
Research indicates that modifications to the pyrazole ring can enhance potency against tuberculosis. For instance, specific derivatives have shown IC90 values that reflect their effectiveness in inhibiting bacterial growth .
Neuroprotective Effects
Overview : There is growing interest in the neuroprotective potential of benzothiazole derivatives. Compounds like this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity.
Case Studies :
A series of studies have explored the anticonvulsant and neuroprotective effects of related compounds. For example, benzothiazole derivatives were synthesized and tested for their ability to mitigate neuronal damage in vitro .
Structure and Mechanism
The structural integrity and specific functional groups present in this compound are crucial for its biological activity. The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Structural Comparison with Related Compounds
The compound’s structural analogs in the provided evidence primarily derive from ranitidine-related impurities and degradation products. Key differences and similarities are outlined below:
Core Heterocyclic Systems
- Target Compound: Contains a 6-fluoro-1,3-benzothiazole and 1,5-dimethylpyrazole core. The fluorine atom increases electronegativity and metabolic stability compared to non-halogenated analogs.
- Ranitidine Derivatives: Feature a furan-2-ylmethyl group linked to dimethylamino or nitroacetamide moieties (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide). These lack benzothiazole or pyrazole systems, relying instead on sulfanyl ethyl and nitro groups for reactivity .
Functional Group Analysis
Pharmacological and Physicochemical Properties
Bioactivity
- Target Compound : The benzothiazole moiety is associated with kinase inhibition (e.g., FLT3 inhibitors), while the pyrazole carboxamide may modulate ATP-binding pockets. Fluorination likely reduces CYP450-mediated metabolism.
- Ranitidine Analogs: Primarily act as histamine H2 antagonists. Nitroacetamide derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) exhibit pH-dependent degradation, limiting their therapeutic utility .
Solubility and Stability
- Target Compound : Predicted low aqueous solubility due to high lipophilicity (logP ~3.2). The fluorinated benzothiazole resists oxidative degradation.
- Ranitidine Derivatives: Sulfanyl-linked compounds (e.g., 2,2’-methylenebis(N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-N’-methyl-2-nitroethene-1,1-diamine)) are susceptible to hydrolysis and dimerization, necessitating strict storage conditions .
Stability and Impurity Profiles
- Target Compound: No specific impurity data is available in the provided evidence. However, the furan-2-ylmethyl group may undergo oxidation to form reactive aldehydes, requiring stabilization strategies.
- Ranitidine-Related Compounds: Impurities such as ranitidine related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) are well-documented, arising from dimerization or incomplete purification .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a fluorine atom and a furan ring, which are known to enhance lipophilicity and metabolic stability. The presence of these functional groups contributes to its unique pharmacological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and metabolic stability |
| Furan Ring | Participates in various biological interactions |
| Pyrazole Moiety | Known for diverse biological activities |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Fluorine : Achieved via electrophilic fluorination using reagents like Selectfluor.
- Attachment of the Furan Ring : Conducted through nucleophilic substitution with furan derivatives.
Biological Activity
Research indicates that compounds containing benzothiazole and furan moieties exhibit a range of pharmacological properties, including:
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, pyrazole derivatives have shown significant inhibition of inflammatory markers. For instance, compounds similar to this compound demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib in various in vitro assays .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research on related pyrazole derivatives indicates they can inhibit tumor growth by targeting specific pathways involved in cancer progression . For instance, certain derivatives have shown promising results against various cancer cell lines .
Antimicrobial Activity
The benzothiazole and furan components are associated with antimicrobial properties. Studies have reported that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens .
Case Studies
Several studies provide insights into the biological activity of this class of compounds:
- Sivaramakarthikeyan et al. (2020) : Investigated a series of pyrazole derivatives and found one compound to exhibit an IC50 value of 5.40 μM against COX-2, highlighting its potential as an anti-inflammatory agent .
- Burguete et al. (2014) : Reported on the synthesis and testing of pyrazole derivatives against Mycobacterium tuberculosis, with some compounds showing up to 98% inhibition compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
